molecular formula C14H13N3O B7519289 2-(Benzotriazol-1-yl)-1-phenylethanol

2-(Benzotriazol-1-yl)-1-phenylethanol

Cat. No.: B7519289
M. Wt: 239.27 g/mol
InChI Key: HPHYPQQQONNOLW-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-phenylethanol is an organic compound of significant interest in fundamental chemical and materials research. Its molecular structure has been fully characterized by single-crystal X-ray diffraction, which reveals that the benzotriazole and phenyl rings are oriented at a dihedral angle of 13.43° . In the crystalline state, the molecules form stable chains along the b-axis via intermolecular O–H···N hydrogen bonds, with additional stabilization provided by aromatic π-π interactions . Benzotriazole derivatives are broadly recognized in scientific literature for their diverse biological activities, including reported antifungal, antibacterial, analgesic, and anti-inflammatory properties in research settings . This compound serves as a valuable synthetic intermediate or building block for researchers exploring the structure-activity relationships of this pharmacologically active class of molecules . The compound can be synthesized via the reduction of 2-(benzotriazol-1-yl)-1-phenylethanone with sodium borohydride . This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHYPQQQONNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzotriazol 1 Yl 1 Phenylethanol and Its Derivatives

Regioselective Synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol via Direct Functionalization

The regioselective formation of the N1-substituted isomer is a key challenge in the synthesis of N-substituted benzotriazoles. This section details direct functionalization strategies aimed at achieving high regioselectivity for the desired this compound.

Alkylation Strategies Employing Benzotriazole (B28993) Anions

The alkylation of the benzotriazole anion with a suitable electrophile, such as styrene (B11656) oxide (2-phenyloxirane), represents a direct approach to forming the C-N bond. The regioselectivity of this reaction, favoring the N1- over the N2-isomer, is influenced by several factors including the counter-ion, solvent, and reaction temperature.

The reaction proceeds via nucleophilic attack of the benzotriazolide anion on one of the epoxide carbons. To favor the formation of this compound, the attack should occur at the less sterically hindered carbon of the epoxide ring. The use of a base is crucial for the deprotonation of benzotriazole to form the more nucleophilic benzotriazolide anion.

Table 1: Effect of Base and Solvent on the Alkylation of Benzotriazole with Styrene Oxide

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Hypothetical)Yield (%) (Hypothetical)
1NaHDMF8085:1575
2K₂CO₃AcetonitrileReflux70:3060
3Cs₂CO₃DMSO10090:1080
4LiHMDSTHF0 to RT80:2070

The choice of a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the benzotriazolide anion, while the selection of a bulky base might influence the regioselectivity.

Nucleophilic Addition Reactions to Styrene Derivatives

An alternative regioselective strategy involves the nucleophilic addition of benzotriazole to activated styrene derivatives. Photoredox catalysis has emerged as a powerful tool for the difunctionalization of styrenes. In a relevant study, the consecutive addition of acyl radicals and nucleophiles like benzotriazole to styrenes was demonstrated. nih.gov This method proceeds via the formation of a benzylic carbocation intermediate, which is then trapped by the nucleophile.

The reaction of an α-substituted styrene with an aldehyde-derived acyl radical in the presence of benzotriazole and a photocatalyst can lead to the formation of a quaternary carbon center at the benzylic position. nih.gov While this specific reaction leads to a derivative, the underlying principle of nucleophilic addition of benzotriazole to a styrene-derived intermediate is applicable.

A more direct approach involves the reaction of styrene derivatives with 1H-benzotriazole in the presence of an electrophilic bromine source like N-bromosuccinimide (NBS). This leads to the formation of 1-(2-bromo-1-arylethyl)-1H-benzotriazoles, which can be subsequently converted to the desired alcohol. researchgate.net

Table 2: Nucleophilic Addition of Benzotriazole to Styrene Derivatives

EntryStyrene DerivativeReagentsProductYield (%)Reference
1α-MethylstyrenePivaldehyde, Ir(ppy)₃, TBPB, NaHCO₃, Benzotriazole2-(Benzotriazol-1-yl)-1,1-dimethyl-2-phenylethane derivativeModerate nih.gov
2Styrene1H-Benzotriazole, NBS, CH₂Cl₂1-(2-Bromo-1-phenylethyl)-1H-benzotriazoleGood researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for Benzotriazole-Phenylethanol Linkage

Palladium-catalyzed cross-coupling reactions represent a powerful methodology for the formation of C-N bonds. While a direct palladium-catalyzed coupling of benzotriazole with styrene oxide to form this compound is not extensively documented, related methodologies provide a strong basis for its feasibility.

Palladium-catalyzed direct C-H cross-coupling polycondensation of benzotriazole derivatives with various thiophene (B33073) derivatives has been successfully employed to synthesize D-π-A conjugated polymers. nih.govnih.gov This demonstrates the capability of palladium catalysts to activate C-H bonds and facilitate C-N bond formation involving the benzotriazole nucleus.

A plausible, though not yet reported, strategy could involve the palladium-catalyzed reaction of a pre-functionalized benzotriazole, such as a boronic acid or stannane (B1208499) derivative, with a suitable electrophilic partner derived from 1-phenylethanol (B42297). Conversely, a palladium-catalyzed amination of a functionalized 1-phenylethanol derivative with benzotriazole could be envisioned.

Stereoselective and Enantioselective Synthesis of Chiral this compound

The presence of a chiral center at the carbinol carbon of this compound invites the exploration of stereoselective and enantioselective synthetic methods to access enantiomerically pure forms of the compound.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers an elegant and efficient way to introduce chirality. The enantioselective reduction of a prochiral ketone, 2-(benzotriazol-1-yl)acetophenone, is a prime strategy. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation.

Another promising approach is the kinetic resolution of racemic this compound, where one enantiomer is selectively transformed into a different compound, leaving the other enantiomer in high enantiomeric excess.

While specific examples for the asymmetric synthesis of this compound are scarce in the literature, general methods for the asymmetric reduction of ketones and the kinetic resolution of alcohols are well-established and could be applied to this system.

Table 3: Potential Asymmetric Catalytic Approaches

ApproachCatalyst/ReagentSubstrateProductExpected Outcome
Asymmetric ReductionChiral Ruthenium or Rhodium complexes / H₂2-(Benzotriazol-1-yl)acetophenone(R)- or (S)-2-(Benzotriazol-1-yl)-1-phenylethanolHigh enantioselectivity
Kinetic ResolutionLipase (B570770), Acyl DonorRacemic this compoundEnantioenriched alcohol and esterSeparation of enantiomers

This table presents potential strategies based on established asymmetric catalysis principles.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary can be temporarily attached to either the benzotriazole or the phenylethanol precursor, directing subsequent reactions to proceed in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.

For instance, a chiral auxiliary could be attached to the benzotriazole nitrogen, and the subsequent alkylation with an appropriate electrophile would proceed with facial selectivity. Alternatively, a chiral auxiliary could be attached to a precursor of the phenylethanol fragment, guiding the introduction of the benzotriazole moiety.

Although no specific examples of chiral auxiliary-mediated synthesis of this compound have been reported, the versatility of this approach suggests its potential applicability.

Resolution Techniques for Enantiomeric Separation

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. For instance, Novozyme 435, an immobilized lipase from Candida antarctica, is frequently used for the kinetic resolution of racemic 1-phenylethanol. nih.govijariie.com The reaction involves the use of an acyl donor, such as vinyl acetate, in an organic solvent like n-hexane. nih.govnih.gov By optimizing reaction parameters such as temperature, substrate concentration, and enzyme loading, high enantiomeric excess (ee) for the remaining alcohol can be achieved. nih.govijariie.comnih.gov

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. While specific resolving agents for this compound are not documented in readily available literature, the general principle relies on the differential solubility of the diastereomeric salts. For other chiral compounds, studies have shown that the choice of resolving agent and solvent is crucial for efficient separation, and the process can be influenced by thermodynamic and kinetic factors. soton.ac.uk

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For the analysis of 1-phenylethanol enantiomers, columns such as Chiralcel OB are effective. nih.govijariie.comnih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and allowing for their separation.

Table 1: Comparison of Resolution Techniques for Chiral Alcohols (based on 1-phenylethanol as a model)

TechniquePrincipleTypical Reagents/ConditionsAdvantagesDisadvantages
Enzymatic Kinetic Resolution Stereoselective enzymatic acylation of one enantiomer.Lipases (e.g., Novozyme 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., n-hexane). nih.govijariie.comnih.govHigh selectivity, mild reaction conditions, environmentally benign catalysts.Maximum theoretical yield of 50% for a single enantiomer, requires separation of product from unreacted substrate.
Diastereomeric Crystallization Formation of diastereomers with a chiral resolving agent, followed by separation based on differential solubility.Chiral acids or bases as resolving agents, suitable solvent for crystallization.Scalable, well-established technique.Requires stoichiometric amounts of expensive resolving agents, often involves trial-and-error to find suitable conditions, may require recycling of the resolving agent.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.HPLC with a chiral column (e.g., Chiralcel OB). nih.govijariie.comnih.govHigh separation efficiency, applicable to a wide range of compounds, can be used for both analytical and preparative scales.High cost of chiral stationary phases, limited loading capacity for preparative separations, requires significant solvent usage.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific "green" syntheses for this compound are not extensively documented, we can analyze existing methods and propose improvements based on green chemistry metrics.

A reported synthesis of this compound involves the reduction of 2-(Benzotriazol-1-yl)-1-phenylethanone with sodium borohydride (B1222165) in ethanol (B145695), followed by workup with hydrochloric acid and sodium hydroxide, and extraction with chloroform (B151607). nih.gov

The aforementioned synthesis of this compound utilizes ethanol as a solvent and chloroform for extraction, both of which have environmental and health concerns. nih.gov Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.

For the synthesis of related benzotriazole derivatives, solvent-free methods have been developed. For instance, the N-alkylation of benzotriazole has been achieved under solvent-free conditions using microwave irradiation in the presence of potassium carbonate, silica (B1680970), and a phase-transfer catalyst. gsconlinepress.com Such approaches significantly reduce the use of volatile organic compounds (VOCs). Another strategy is the use of alternative, greener solvents. Water is the most desirable green solvent, and for some reactions involving benzotriazoles, water has been successfully employed as a component of the solvent system. chemicalbook.com The development of a synthesis for this compound in a greener solvent or under solvent-free conditions would be a significant advancement.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound via the reduction of 2-(Benzotriazol-1-yl)-1-phenylethanone with sodium borohydride can be analyzed for its atom economy.

The reaction is as follows: 4 C₁₄H₁₁N₃O + NaBH₄ + 4 H₂O → 4 C₁₄H₁₃N₃O + NaB(OH)₄

The atom economy for this reduction is not ideal due to the use of a stoichiometric reducing agent (sodium borohydride), which is not fully incorporated into the final product. Catalytic hydrogenation, for example, would offer a much higher atom economy as the catalyst is used in small amounts and the hydrogen atoms are fully incorporated.

Table 2: Analysis of a Conventional Synthesis of this compound from a Green Chemistry Perspective

Green Chemistry PrincipleAnalysis of the Reported Synthesis nih.govPotential for Improvement
Prevention of Waste The 43% yield indicates significant byproduct formation. The multi-step workup also generates waste.Optimize reaction conditions to improve yield. Develop a one-pot synthesis to minimize workup steps.
Atom Economy The use of sodium borohydride as a stoichiometric reducing agent leads to poor atom economy.Employ catalytic reduction methods (e.g., catalytic hydrogenation) that have higher atom economy.
Less Hazardous Chemical Syntheses Uses chloroform for extraction, which is a hazardous solvent.Replace chloroform with a greener solvent (e.g., ethyl acetate, 2-methyltetrahydrofuran) or develop a synthesis that avoids solvent extraction.
Safer Solvents and Auxiliaries Ethanol is used as the reaction solvent. While better than many organic solvents, greener alternatives exist.Explore the use of water, supercritical fluids, or ionic liquids as reaction media. Investigate solvent-free reaction conditions. gsconlinepress.com
Design for Energy Efficiency The reaction involves refluxing for 4 hours, which is energy-intensive.Investigate the use of microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Use of Catalysis The reduction uses a stoichiometric reagent rather than a catalyst.Develop a catalytic version of the reduction to improve atom economy and reduce waste.

Chemical Reactivity and Transformational Pathways of 2 Benzotriazol 1 Yl 1 Phenylethanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 2-(benzotriazol-1-yl)-1-phenylethanol is a key site for various chemical modifications, including oxidation, protection, derivatization, and elimination reactions.

Oxidation Reactions and Stereochemical Control

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-(1H-benzotriazol-1-yl)-1-phenylethanone. This transformation is a fundamental process in organic synthesis. The synthesis of the parent alcohol itself is achieved through the reduction of this ketone using reagents like sodium borohydride (B1222165) in ethanol (B145695). nih.gov

Various oxidizing agents can be employed for the conversion of 1-phenylethanol (B42297) and related secondary alcohols to their corresponding ketones. Common reagents include chromium-based oxidants, such as pyridinium (B92312) chlorochromate (PCC), and milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. youtube.com For instance, the oxidation of 1-phenylethanol to acetophenone (B1666503) can be efficiently catalyzed by ruthenium carbonyl complexes. researchgate.net While specific studies on the stereocontrolled oxidation of this compound are not extensively documented, the principles of asymmetric oxidation using chiral catalysts or reagents can be applied to achieve enantiomerically enriched ketone products. The presence of the benzotriazole (B28993) moiety may influence the stereochemical outcome of such reactions.

Table 1: Examples of Oxidation of Secondary Alcohols

Starting MaterialOxidizing Agent/CatalystProductReference
2-(Benzotriazol-1-yl)-1-phenylethanoneSodium Borohydride (Reduction)This compound nih.gov
1-PhenylethanolRuthenium Carbonyl ComplexAcetophenone researchgate.net
General Secondary AlcoholDess-Martin PeriodinaneKetone youtube.com
General Secondary AlcoholSwern OxidationKetone youtube.com

Esterification and Etherification for Protecting Groups and Derivatization

The hydroxyl group of this compound can be readily converted into esters and ethers. These transformations are crucial for protecting the alcohol functionality during multi-step syntheses or for creating derivatives with modified properties.

Esterification: The formation of esters from sterically hindered alcohols can be facilitated by the use of benzotriazole-based activating agents. For example, 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate a carboxylic acid for esterification with a tertiary alcohol. nih.gov This methodology can be extended to the esterification of this compound with various carboxylic acids to produce a library of ester derivatives.

Etherification: The synthesis of ethers from alcohols can be achieved through several methods, including the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For this compound, treatment with a strong base like sodium hydride followed by reaction with an alkyl halide would yield the corresponding ether. The benzotriazole moiety itself can be involved in the formation of ether-like structures. For instance, benzotriazole reacts with aldehydes and alcohols to form 1-(α-alkoxyalkyl)benzotriazoles.

Dehydration Reactions Leading to Olefinic Products

The dehydration of this compound is expected to yield the corresponding styrene (B11656) derivative, 1-phenyl-2-(1H-benzotriazol-1-yl)ethene. This elimination reaction is typically catalyzed by acids. The dehydration of the structurally similar 1-phenylethanol to styrene is a well-studied industrial process. nih.govuu.nl Various catalysts, including solid acids like zeolites and metal complexes, have been shown to be effective for this transformation. nih.govuu.nl For example, a copper(II) complex has been reported to catalyze the dehydration of 1-phenylethanol to styrene in high yield. nih.gov The application of similar catalytic systems to this compound would provide a direct route to the corresponding vinylbenzotriazole.

Reactivity at the Benzotriazole Nitrogen Atoms

The benzotriazole ring system possesses three nitrogen atoms, each with distinct reactivity profiles. The N-1 and N-2 positions are the primary sites for substitution, with the N-1 isomer generally being the thermodynamically more stable product. gsconlinepress.com

Electrophilic Substitution and Quaternization

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzotriazole moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the triazole ring. However, the directing effects of the substituents on the benzotriazole ring can influence the position of substitution. For N-substituted benzotriazoles, electrophilic attack can occur on the benzene ring, though it is less common than reactions at the nitrogen atoms. The conditions for such reactions typically require strong electrophiles and catalysts. uci.edumasterorganicchemistry.comlibretexts.orglibretexts.org

Quaternization: The nitrogen atoms of the benzotriazole ring can undergo quaternization upon reaction with alkylating agents. In N-1 substituted benzotriazoles, such as this compound, the N-3 nitrogen is the most likely site for quaternization. This is due to a combination of steric and electronic factors. psu.edu The resulting benzotriazolium salts are useful intermediates in various synthetic transformations. For example, quaternization of N-alkylbenzotriazoles with methyl iodide has been reported, often requiring elevated temperatures. psu.edu

Table 2: Reactivity at Benzotriazole Nitrogens

Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl HalideN-1 and N-2 Alkylated Benzotriazoles gsconlinepress.com
QuaternizationMethyl IodideN-3 Quaternized Benzotriazolium Salt psu.edu

[1,n]-Sigmatropic Rearrangements Involving Benzotriazole

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi-system. While there are no specific reports of [1,n]-sigmatropic rearrangements where the benzotriazolyl group itself is the migrating group in this compound, the benzotriazole moiety is known to participate in and facilitate other types of sigmatropic rearrangements. For example, benzotriazole-mediated uci.eduijcrt.org-Wittig rearrangements have been reported. More broadly, sigmatropic rearrangements like the uci.eduuci.edu-Claisen and Cope rearrangements are fundamental transformations in organic chemistry. ijcrt.org The electronic nature of the benzotriazole ring could potentially influence the feasibility and outcome of such rearrangements in appropriately substituted derivatives of this compound.

Cleavage and Ring-Opening Reactions of the Benzotriazole Moiety

The benzotriazole group within this compound is susceptible to cleavage and ring-opening under specific chemical conditions. These reactions are of significant interest as they unlock novel synthetic pathways to a range of valuable molecular scaffolds.

Reductive Cleavage of the C-N Benzotriazole Bond

The carbon-nitrogen bond connecting the phenylethanol backbone to the benzotriazole ring can be cleaved under reductive conditions. This transformation is a key step in liberating the phenylethanolamine scaffold, a common motif in many biologically active compounds. While specific studies on the reductive cleavage of this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous N-substituted benzotriazole derivatives.

Commonly employed reducing agents for the cleavage of the C-N bond in N-alkylated benzotriazoles include strong hydrides such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of the hydride on the carbon atom attached to the benzotriazole ring, leading to the displacement of the benzotriazole anion. For instance, the reduction of N-benzylbenzotriazole derivatives often results in the formation of the corresponding debenzylated amine and benzotriazole.

A potential reductive cleavage of this compound is depicted in the following reaction scheme:

Scheme 1: Postulated Reductive Cleavage of this compound

The successful execution of this reaction would provide a direct route to 2-amino-1-phenylethanol, a precursor to various pharmaceuticals. The choice of reducing agent and reaction conditions would be critical to ensure selective cleavage of the C-N bond without affecting the hydroxyl group or the aromatic rings.

Potential for Ring-Opening Under Specific Conditions

The benzotriazole ring itself can undergo ring-opening reactions, often initiated by thermal, photochemical, or chemical means. researchgate.net These reactions typically proceed through the extrusion of molecular nitrogen (N₂) to generate highly reactive intermediates.

Thermal and Photochemical Ring-Opening: The photolysis of 1-substituted benzotriazoles is a well-established method for generating 1,3-diradicals. scielo.org.zagsconlinepress.commdpi.com Irradiation of this compound with UV light would be expected to lead to the extrusion of nitrogen gas and the formation of a diradical intermediate. This reactive species can then undergo a variety of subsequent reactions, including intramolecular cyclization or rearrangement, to afford complex heterocyclic structures. researchgate.netscielo.org.za For example, photolysis of 1-substituted benzotriazoles in the presence of alkenes or alkynes can lead to the formation of indoles and other nitrogen-containing heterocycles. scielo.org.za

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the benzotriazole ring can undergo a Dimroth-type rearrangement, leading to the formation of an ortho-amino arenediazonium species. umkc.edu This intermediate is highly reactive and can be trapped by various nucleophiles or undergo further transformations, providing a pathway to a diverse range of functionalized aromatic compounds. While specific examples with this compound are scarce, this general reactivity pattern of the benzotriazole moiety suggests a potential transformation pathway under acidic conditions.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The presence of multiple reactive sites makes this compound a valuable building block for the synthesis of more complex molecules, particularly those containing nitrogen heterocycles and functionalized phenylethanol scaffolds.

Building Block for Nitrogen-Containing Heterocycles

The benzotriazole moiety serves as a precursor to various nitrogen-containing heterocyclic systems. The cleavage and ring-opening reactions discussed previously can be strategically employed to construct new ring systems.

For instance, the denitrogenative functionalization of benzotriazoles is a powerful tool in organic synthesis. rsc.org This process, often catalyzed by transition metals, involves the cleavage of the N-N bond and subsequent reaction with a coupling partner. While direct applications with this compound are not widely reported, the general methodology suggests its potential as a synthon for the construction of heterocycles like quinolines or indoles, depending on the reaction conditions and the coupling partner used.

The synthesis of tetrazoles, another important class of nitrogen-containing heterocycles, can be achieved from various precursors. scielo.org.zanih.govscielo.org.zaorganic-chemistry.org Although not a direct transformation from this compound, the chemical principles involved in the construction of such heterocycles often rely on intermediates that could potentially be derived from the title compound.

Precursor to Advanced Phenylethanol-Based Scaffolds

The phenylethanol portion of the molecule, with its reactive hydroxyl group, offers a handle for further functionalization, leading to a variety of advanced scaffolds. The synthesis of this compound itself is achieved through the reduction of 2-(Benzotriazol-1-yl)-1-phenylethanone with sodium borohydride. scielo.org.zanih.govnih.gov

The hydroxyl group can undergo a range of classical alcohol reactions, such as etherification and esterification. For example, the reaction of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol with 2,5-dichlorobenzyl bromide in the presence of sodium hydride affords the corresponding ether, 1-[2-(2,5-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole. nih.gov This demonstrates the utility of the hydroxyl group as a point for introducing further molecular complexity.

Furthermore, the chiral center at the carbon bearing the hydroxyl group makes this compound a potential chiral auxiliary. nih.govnih.gov Chiral auxiliaries are stereogenic units that can be temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. The combination of the chiral alcohol and the versatile benzotriazole moiety could potentially be exploited in asymmetric synthesis.

Below is a table summarizing the synthesis of this compound and a derivative.

Starting MaterialReagent(s)ProductYield (%)Reference(s)
2-(Benzotriazol-1-yl)-1-phenylethanoneSodium borohydride, EthanolThis compound43 scielo.org.zanih.gov
2-(1H-Benzotriazol-1-yl)-1-phenylethanol2,5-Dichlorobenzyl bromide, Sodium hydride, DMF1-[2-(2,5-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole69 nih.gov

Coordination Chemistry and Metal Complexes of 2 Benzotriazol 1 Yl 1 Phenylethanol

Ligand Design Principles and Potential Coordination Sites

The efficacy of 2-(Benzotriazol-1-yl)-1-phenylethanol as a ligand is rooted in its molecular architecture, which features two key functional groups capable of interacting with metal centers. The spatial arrangement and electronic properties of these groups dictate the potential for monodentate, bidentate, or bridging coordination modes.

The benzotriazole (B28993) moiety is a well-established N-donor in coordination chemistry. researchgate.net The triazole ring contains three nitrogen atoms, with the N3 atom being the most common coordination site in 1-substituted benzotriazoles. This is due to its accessible lone pair of electrons and favorable steric positioning. The coordination of the benzotriazole nitrogen to a metal center is expected to induce noticeable shifts in the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the complex compared to the free ligand. For instance, the C=N stretching vibration in the IR spectrum would likely shift to a lower wavenumber upon coordination.

In the solid state, the free this compound molecule exhibits a specific conformation where the benzotriazole and phenyl rings are oriented at a dihedral angle of 13.43(4)°. nih.gov This inherent geometry would influence the approach of a metal ion and the subsequent formation of a coordination bond.

The hydroxyl group (-OH) offers a potential oxygen donor site for coordination to a metal ion. This can occur either through the deprotonation of the hydroxyl group to form an alkoxide, which then coordinates to the metal, or through the coordination of the neutral hydroxyl group. The mode of coordination is often dependent on the reaction conditions, such as pH, and the nature of the metal ion. Coordination of the hydroxyl group would be evident in the IR spectrum by a shift or disappearance of the O-H stretching band.

The crystal structure of this compound reveals that the molecules are linked into chains by intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the benzotriazole ring of an adjacent molecule. nih.gov This demonstrates the accessibility of the hydroxyl group for interaction with a Lewis basic site, a role that can be fulfilled by a metal center in a coordination complex.

The presence of both a nitrogen donor from the benzotriazole ring and an oxygen donor from the hydroxyl group within the same molecule presents the possibility of chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a ring structure. For this compound to act as a bidentate chelating ligand, the ethylenic bridge connecting the benzotriazole and phenyl-ethenyl moieties would need to adopt a conformation that allows both the N3 of the benzotriazole and the oxygen of the hydroxyl group to bind to the same metal center. This would result in the formation of a stable six-membered chelate ring.

The formation of such a chelate is plausible and would lead to thermodynamically stable metal complexes due to the chelate effect. The simultaneous coordination of both the nitrogen and oxygen atoms would be expected to result in significant changes in the spectroscopic signatures of the ligand.

Synthesis and Spectroscopic Characterization of Metal-2-(Benzotriazol-1-yl)-1-phenylethanol Complexes

While specific synthetic procedures for metal complexes of this compound are not reported, general methods for the synthesis of transition metal, main group, and lanthanide complexes with N,O-donor ligands can be proposed. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat.

Transition metals, with their partially filled d-orbitals, are prime candidates for forming a wide array of complexes with varying geometries and magnetic properties. The reaction of this compound with transition metal salts such as those of copper(II), cobalt(II), nickel(II), and zinc(II) would likely yield stable complexes. researchgate.netnih.gov

Depending on the metal-to-ligand ratio, the coordination environment of the metal, and the presence of other ancillary ligands, a variety of geometries could be anticipated. For example, a 1:2 metal-to-ligand ratio with the ligand acting as a bidentate N,O-donor could lead to octahedral or distorted octahedral geometries. If the ligand acts as a monodentate donor, other geometries such as tetrahedral or square planar could be formed, depending on the metal ion and other coordinated species.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques.

Technique Expected Observations upon Coordination
Infrared (IR) Spectroscopy Shift of the ν(C=N) band of the benzotriazole ring to lower frequency. Broadening, shifting, or disappearance of the ν(O-H) band. Appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations.
¹H NMR Spectroscopy Shifts in the signals of the protons adjacent to the benzotriazole ring and the hydroxyl group.
UV-Vis Spectroscopy Appearance of d-d transition bands for colored complexes (e.g., Cu(II), Co(II), Ni(II)). Shifts in the ligand-based π-π* transitions.
Mass Spectrometry Determination of the molecular weight of the complex and its fragmentation pattern.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and overall geometry.

The coordination chemistry of main group elements and lanthanides with benzotriazole-based ligands is also an area of active research. rsc.orgnih.gov While main group elements might form complexes with this compound, the interactions would be primarily electrostatic in nature.

Lanthanide ions, known for their high coordination numbers and preference for hard donor atoms like oxygen, could also form complexes with this ligand. The hydroxyl group would be a primary binding site for lanthanide ions. The benzotriazole nitrogen could also participate in coordination, potentially leading to complexes with interesting photoluminescent properties, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion. nih.gov

The synthesis of such complexes would likely follow similar procedures to those for transition metals, with careful control of stoichiometry and reaction conditions. Characterization would also employ similar spectroscopic methods, with a particular emphasis on luminescence spectroscopy for the lanthanide complexes.

Metal Type Plausible Complex Characteristics Potential Geometries
Transition Metals Colored, paramagnetic (for open-shell ions)Tetrahedral, Square Planar, Octahedral
Main Group Metals Diamagnetic, colorless (typically)Dependent on coordination number
Lanthanides High coordination numbers, potential for luminescenceTricapped Trigonal Prismatic, Capped Square Antiprismatic

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating benzotriazole-containing ligands have demonstrated significant catalytic activity in a range of organic transformations. Although specific research on the catalytic applications of metal complexes derived directly from this compound is limited in publicly available scientific literature, the broader family of benzotriazole derivatives serves as a strong indicator of their potential catalytic prowess. The following sections discuss the plausible catalytic roles of such complexes based on the performance of closely related systems.

The inherent chirality of this compound, arising from the stereocenter at the carbinol carbon, makes its metal complexes promising candidates for enantioselective catalysis. In this domain, chiral ligands are employed to create a chiral environment around a metal center, which can then influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

While no specific studies detailing the use of this compound metal complexes in enantioselective catalysis were identified in the reviewed literature, the principles of asymmetric catalysis suggest its potential. For instance, chiral ligands are instrumental in a variety of transition-metal-catalyzed reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The development of new chiral ligands is a continuous effort to achieve higher enantioselectivity and broader substrate scope. researchgate.net The synthesis of enantioenriched allenes through asymmetric boronate addition to sulfonyl hydrazones, for example, relies on chiral biphenol catalysts to achieve high enantioselectivities. nih.gov Similarly, copper-catalyzed C3-allylation of indazoles has been shown to produce quaternary stereocenters with high enantioselectivity through the use of a chiral ligand. mit.edu Given these precedents, it is conceivable that metal complexes of enantiopure this compound could serve as effective catalysts in similar asymmetric transformations.

Table 1: Examples of Enantioselective Transformations Using Chiral Catalysts

Reaction TypeCatalyst SystemProduct TypeEnantioselectivity (e.r.)
Asymmetric Boronate AdditionChiral Biphenol / BoronateChiral AllenesUp to 93:7
C3-Allylation of IndazolesCuH / Chiral LigandC3-Allyl-1H-indazolesHigh

Note: This table presents examples of enantioselective catalysis with different chiral ligands to illustrate the potential applications for complexes of this compound, for which specific data is not currently available.

Metal complexes are pivotal in the field of polymerization, acting as initiators or catalysts to control the polymerization process, including the rate of reaction, polymer chain length, and stereochemistry. Benzotriazole-containing ligands have been explored in this context.

Although there is no direct report on the use of this compound metal complexes in polymerization, related compounds have shown activity. For instance, the ring-opening polymerization of 2-substituted 1,3-benzoxazines has been studied, though this specific example did not employ a metal catalyst. rsc.org The synthesis of polymers often relies on metal catalysts, and the ligand environment plays a crucial role in the catalytic activity and the properties of the resulting polymer. The structural features of this compound could potentially be harnessed in coordination-polymerization reactions, although further research is required to substantiate this.

Metal complexes are widely used to catalyze redox reactions, which are fundamental to many synthetic transformations. These reactions involve changes in the oxidation state of the metal center and the substrates. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are prominent examples of redox catalysis. organic-chemistry.orgyoutube.com

While specific studies on the use of this compound metal complexes in redox catalysis are not prevalent, the broader class of benzotriazole derivatives has been successfully employed. For example, phosphine-free palladium precursors have been used to catalyze Heck-type reactions for the arylation of biological compounds. nih.gov The Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The synthesis of 1-[2-(2,5-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole involves a reaction between 2-(1H-Benzotriazol-1-yl)-1-phenylethanol and an aryl halide, a transformation that shares mechanistic elements with cross-coupling reactions. nih.gov This suggests that palladium complexes of this compound could potentially catalyze similar carbon-carbon bond-forming reactions.

Table 2: Examples of Palladium-Catalyzed Heck-Type Reactions

SubstratesCatalyst SystemProduct Type
Eugenol, IodobenzenePd(OAc)₂, BaseArylated Eugenol Derivative
Estragole, Phenylboronic AcidPd(OAc)₂, OxidantArylated Estragole Derivative
Cinnamyl alcohol, IodobenzenePd(OAc)₂, BaseSaturated Arylated Aldehyde

Note: This table illustrates the utility of palladium catalysts in Heck-type redox reactions, a potential area of application for complexes of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Benzotriazol 1 Yl 1 Phenylethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule such as 2-(Benzotriazol-1-yl)-1-phenylethanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a wealth of information regarding its covalent framework, conformation, and behavior in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of protons, which is crucial for conformational analysis. ipb.pt For this compound, these experiments would reveal the spatial arrangement of the benzotriazole (B28993) and phenyl rings relative to the ethanol (B145695) backbone. For instance, NOE or ROE correlations between the protons of the phenyl ring and the protons of the benzotriazole ring would indicate a folded conformation where these two aromatic systems are in close proximity.

Diffusion-Ordered Spectroscopy (DOSY) is another valuable 2D NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. rsc.org This can provide insights into the solvation of the molecule by determining its hydrodynamic radius in a particular solvent. rsc.org For this compound, a DOSY experiment would yield a diffusion coefficient that can be related to the size of the solvated molecule, offering clues about the extent of its interaction with the solvent molecules.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzotriazole Derivative This table presents plausible chemical shifts for a related benzotriazole derivative based on published data.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-48.05 (d)145.9
H-57.55 (t)120.1
H-67.45 (t)128.5
H-77.90 (d)114.5
CH (ethanol)5.50 (t)70.2
CH₂ (ethanol)4.80 (d)55.8
Phenyl-H (ortho)7.30 (d)128.0
Phenyl-H (meta)7.40 (t)129.0
Phenyl-H (para)7.35 (t)128.8
Phenyl-C (ipso)140.0-

Note: The chemical shifts are hypothetical and for illustrative purposes. d = doublet, t = triplet.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, including the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. While specific ssNMR data for this compound is not available, the technique is widely used to study the tautomerism and structure of azoles in the solid state. researchgate.net

By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, one could distinguish between different polymorphic forms of this compound. Furthermore, ssNMR can provide information about the local environment and packing of the molecules in a microcrystalline powder, complementing the data obtained from single-crystal X-ray diffraction.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that are on the NMR timescale. beilstein-journals.org In this compound, restricted rotation around the C-N bond connecting the ethanol backbone to the benzotriazole ring, and around the C-C bond of the ethanol moiety, could lead to the observation of distinct conformers at low temperatures.

As the temperature is increased, the rate of rotation around these bonds would increase, leading to the coalescence of the signals for the different conformers in the NMR spectrum. beilstein-journals.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for these rotational barriers. beilstein-journals.org Such studies have been successfully applied to other N-substituted heterocycles to quantify their conformational dynamics. beilstein-journals.org

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. An SCXRD analysis of this compound would provide precise information about its molecular conformation, stereochemistry, and the nature of the intermolecular interactions in the solid state.

The crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous determination of the relative orientation of the benzotriazole and phenyl rings. The stereochemistry at the chiral center of the ethanol backbone would also be definitively established. X-ray crystallography of benzotriazole itself has established its planar structure. wikipedia.orgnih.gov

SCXRD analysis would also provide a detailed picture of how the molecules of this compound are arranged in the crystal lattice. This includes the identification of various intermolecular interactions that stabilize the crystal packing. The hydroxyl group of the ethanol moiety is capable of forming hydrogen bonds, which would likely be a dominant feature of the crystal packing.

Table 2: Representative Crystallographic Data for a Benzotriazole Derivative This table presents plausible crystallographic parameters for a related benzotriazole derivative based on published data.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)15.0
β (°)98.0
Volume (ų)1320
Z4
Hydrogen Bond (D-H···A)O-H···N
π-π Stacking Distance (Å)3.5 - 3.8

Note: The values are hypothetical and for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Environment Probing

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the specific functional groups within a molecule and their local chemical environments. While a complete experimental FT-IR and Raman spectrum for this compound is not widely published, a detailed predictive analysis can be constructed based on the known vibrational modes of its constituent functional groups: the benzotriazole ring, the phenyl ring, the hydroxyl group, and the aliphatic backbone.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by bands arising from polar functional groups. The most prominent feature would be the O-H stretching vibration of the alcohol group, typically observed as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings (benzotriazole and phenyl) are anticipated in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching of the ethanolic backbone would appear between 3000-2850 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The triazole ring (N=N and C-N stretching) and benzotriazole ring vibrations are known to give rise to characteristic absorptions in the 1300-1000 cm⁻¹ range. For instance, studies on 1H-benzotriazole show characteristic peaks around 1207 cm⁻¹ and in the 800-700 cm⁻¹ region for C-H bending. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being more sensitive to non-polar functional groups, would provide complementary information. The symmetric stretching vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum. The C-H stretching vibrations will also be visible. The region below 1000 cm⁻¹ would be rich in information regarding the skeletal vibrations of the entire molecule, providing a unique fingerprint.

A predictive table of the key vibrational frequencies for this compound is presented below, based on data from analogous compounds. soton.ac.uknih.govspectrabase.comunits.itresearchgate.net

Functional Group Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)Weak
C-H (Aromatic)Stretching3100-30003100-3000 (strong)
C-H (Aliphatic)Stretching3000-28503000-2850 (strong)
C=C (Aromatic)Stretching1600-14501600-1450 (strong)
N=N (Triazole)Stretching~1250Variable
C-O (Alcohol)Stretching1200-1050Weak
C-N (Triazole)Stretching1300-1100Variable
Aromatic C-HOut-of-plane Bending900-675Weak

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral)

The presence of a stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group and the phenyl ring) renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing chiral compounds. These methods measure the differential interaction of left and right circularly polarized light with the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule like this compound, the aromatic chromophores (benzotriazole and phenyl) will give rise to CD signals in the UV region. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. While specific CD data for this compound is not available, studies on the structurally related (R)-(+)-1-phenylethanol show distinct vibronic features in its CD spectrum. researchgate.net It is expected that the CD spectrum of each enantiomer of this compound would be a mirror image of the other. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making it a valuable tool for determining enantiomeric purity. units.it

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule. researchgate.netnist.gov For this compound, ORD would provide complementary information to CD for the assignment of the absolute configuration of a given enantiomer.

A combination of experimental CD/ORD data with quantum chemical calculations would be the definitive method for unambiguously assigning the absolute configuration of the enantiomers of this compound. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₄H₁₃N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Upon ionization, typically through electron ionization (EI), the molecular ion undergoes fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. While specific HRMS fragmentation data for this compound is not published, likely fragmentation pathways can be proposed based on the known behavior of its functional groups. youtube.commiamioh.edu

The molecular ion [M]⁺• would have an m/z corresponding to the exact mass of C₁₄H₁₃N₃O. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the benzotriazolylmethyl radical (•CH₂-Bzt) or the phenyl radical (•Ph). The formation of a stable, resonance-stabilized oxonium ion would be a major driving force.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to an [M-H₂O]⁺• ion.

Fragmentation of the Benzotriazole Ring: The benzotriazole moiety can lose a molecule of nitrogen (N₂), a characteristic fragmentation for this ring system, resulting in an [M-28]⁺• ion.

Formation of a Tropylium (B1234903) Ion: The phenyl group can rearrange to form the stable tropylium cation at m/z 77.

A proposed fragmentation table is provided below:

Proposed Fragment Ion m/z (Nominal) Formula Proposed Fragmentation Pathway
[M]⁺•239[C₁₄H₁₃N₃O]⁺•Molecular Ion
[M-H₂O]⁺•221[C₁₄H₁₁N₃]⁺•Loss of water from the alcohol
[C₈H₉O]⁺121[C₈H₉O]⁺Cleavage of the C-C bond with charge retention on the phenylethanol part
[C₇H₇N₃]⁺133[C₇H₇N₃]⁺Cleavage of the C-C bond with charge retention on the benzotriazolylmethyl part
[C₇H₇]⁺91[C₇H₇]⁺Formation of the tropylium ion from the phenyl group
[C₆H₅]⁺77[C₆H₅]⁺Phenyl cation
[C₆H₅N]⁺•91[C₆H₅N]⁺•Loss of N₂ from the benzotriazole ring

Isotopic fingerprinting, through the analysis of the relative abundances of isotopic peaks (e.g., from ¹³C), would further corroborate the elemental composition of the molecular ion and its fragments.

Computational Chemistry and Theoretical Investigations of 2 Benzotriazol 1 Yl 1 Phenylethanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-(Benzotriazol-1-yl)-1-phenylethanol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic ground state, providing a detailed picture of its reactivity and physical properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++, to approximate the molecular orbitals and electronic properties. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. irjweb.comnih.gov

For triazole derivatives, computational studies have shown that the distribution of HOMO and LUMO is key to their biological activity. acs.org The eventual charge transfer interaction taking place within the molecule can be explained by the HOMO and LUMO energy gap. irjweb.com Theoretical DFT analysis of related heterocyclic aromatic molecules has been performed to determine the optimized molecular geometry and the energy gap between HOMO and LUMO. irjweb.com

Table 1: Hypothetical Electronic Descriptors for this compound

ParameterValueUnit
EHOMO-6.5eV
ELUMO-1.2eV
Energy Gap (ΔE)5.3eV
Ionization Potential6.5eV
Electron Affinity1.2eV
Electronegativity (χ)3.85eV
Hardness (η)2.65eV
Softness (S)0.38eV-1
Electrophilicity Index (ω)2.79eV

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. irjweb.com The MEP surface displays the electrostatic potential, which helps in understanding the relative polarity of the compound. irjweb.com Different colors on the MEP map represent different potential values; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the benzotriazole (B28993) ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential, marking them as sites for nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational landscape and interactions with their environment, such as a solvent. pensoft.net

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations in a dynamic environment. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule and the preferred conformations in solution. For this compound, MD simulations could track the fluctuations in the dihedral angle between the aromatic rings and the orientation of the hydroxyl group, providing a more complete picture of its conformational preferences than static calculations alone.

The solvent can have a significant impact on the conformation and properties of a molecule. MD simulations explicitly model the solvent molecules, allowing for the study of solvation effects and the formation of hydrogen bonding networks. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors. nih.gov

In an aqueous environment, MD simulations could reveal the structure and dynamics of the hydration shell around the molecule. The simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, providing insights into its solubility and the influence of the solvent on its conformational equilibrium. In the crystal structure, intermolecular O—H⋯N hydrogen bonds link molecules into chains. nih.govnih.gov Similar interactions with solvent molecules would be expected in protic solvents.

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the formation of this compound, transition state theory (TST) serves as a fundamental framework for understanding reaction rates and mechanisms. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying reactants, products, and the critical transition state structures that connect them.

Characterization of Transition States for Key Reactions

A key step in the synthesis of this compound could involve the nucleophilic attack of benzotriazole on styrene (B11656) oxide. In a computational study of such a reaction, the transition state would be meticulously characterized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—the bond-forming or bond-breaking process.

For the N-alkylation of benzotriazole, a key reaction for forming compounds like this compound, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the bond in the alkylating agent. The geometry of this transition state, including bond lengths and angles, provides crucial information about the mechanism. For instance, in the reaction of benzotriazole with an epoxide, the transition state would reveal the extent of ring-opening and the trajectory of the nucleophilic attack by the nitrogen of the benzotriazole.

Table 1: Illustrative Parameters for Transition State Calculation of Benzotriazole N-Alkylation

ParameterValue/MethodPurpose
Computational MethodDFT (B3LYP)To calculate the electronic structure and energy of the system.
Basis Set6-311++G(d,p)To accurately describe the electron distribution around the atoms.
Transition State Search AlgorithmBerny algorithmTo locate the saddle point on the potential energy surface.
Vibrational Frequency CalculationTo confirm the nature of the stationary point (minimum or transition state).
Imaginary Frequency~ -200 to -500 cm⁻¹Indicates a true transition state, with the negative frequency corresponding to the reaction coordinate.
Solvent ModelPolarizable Continuum Model (PCM)To account for the effect of the solvent on the reaction energetics.

Free Energy Profiles and Kinetic Predictions

Once the transition states and the corresponding reactants and products are optimized, a free energy profile for the reaction can be constructed. This profile plots the Gibbs free energy of the system as a function of the reaction coordinate. The difference in free energy between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), which is the primary determinant of the reaction rate according to TST.

The Eyring equation can then be used to calculate the theoretical rate constant for the reaction. By comparing the calculated rate constants for different possible pathways, the most favorable reaction mechanism can be identified. For the synthesis of this compound, this could involve comparing the N1 versus N2 alkylation of the benzotriazole ring. Computational studies on similar N-alkylation reactions of benzotriazoles have shown that DFT calculations can successfully predict the regioselectivity of these reactions.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is also an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, aiding in its characterization and structural elucidation.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants is a significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely employed approach for calculating NMR parameters. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, GIAO/DFT calculations would predict the ¹H and ¹³C chemical shifts for all the unique atoms in the molecule. These predicted values can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can often be resolved by considering different conformations of the molecule, as the chemical shifts are sensitive to the local electronic environment, which is influenced by the molecular geometry.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Benzotriazole Derivative

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C4120.5119.8
C5124.2123.5
C6128.9128.1
C7111.3110.6
C7a146.1145.4
C3a133.0132.5

Note: The data in this table is illustrative and based on typical accuracies for GIAO/DFT calculations of similar molecules.

Simulation of Vibrational Spectra and IR/Raman Intensities

Computational methods can also simulate the vibrational spectra (Infrared and Raman) of this compound. By performing a frequency calculation at the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies can be obtained. The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be directly compared with experimental measurements.

The analysis of the calculated vibrational modes provides a detailed assignment of the experimental spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and N-N stretching in the benzotriazole moiety. This information is crucial for a complete understanding of the molecule's vibrational properties and for confirming its structural features. For complex molecules, theoretical simulations are often essential for accurately interpreting the often-congested regions of their vibrational spectra.

Applications of 2 Benzotriazol 1 Yl 1 Phenylethanol in Specialized Chemical Fields Excluding Biological/clinical

Role in Advanced Organic Materials Science

The unique combination of a UV-stable benzotriazole (B28993) unit, a reactive hydroxyl group, and a chiral center in 2-(Benzotriazol-1-yl)-1-phenylethanol makes it a promising building block for advanced organic materials.

The hydroxyl group in this compound can serve as an initiation site for polymerization reactions, particularly for ring-opening polymerizations of cyclic esters like lactide, leading to polymers with a benzotriazole end-group. While studies specifically employing this molecule as a polymerization initiator are not widely documented, research on similar benzotriazole-alcohol systems demonstrates the feasibility of this approach. For instance, benzotriazole-phenoxide ligands have been successfully used to create aluminum complexes that act as efficient catalysts for the ring-opening polymerization of L-lactide. This suggests that this compound could function as an initiator, potentially imparting enhanced thermal stability and UV resistance to the resulting polymers due to the inherent properties of the benzotriazole moiety.

Furthermore, the structure of this compound is analogous to monomers used in the synthesis of conjugated polymers. Benzotriazole units are known electron-deficient components in donor-acceptor (D-π-A) conjugated polymers, which are materials of significant interest for organic light-emitting diodes (OLEDs) and photovoltaic applications. mdpi.comrsc.org For example, copolymers of benzodithiophene and benzotriazole have been synthesized via Stille coupling and have shown promise in polymer solar cells. rsc.org Similarly, palladium-catalyzed direct C-H cross-coupling polycondensation of fluorinated benzotriazole with thiophene (B33073) derivatives has yielded polymers for OLEDs. mdpi.com Although not a direct precursor in these examples, the aromatic nature of this compound suggests its potential modification and use as a monomer in similar polymerization reactions.

Regarding dendrimers, which are highly branched, well-defined macromolecules, there is no specific literature detailing the use of this compound as a core or branching unit. However, the presence of a reactive hydroxyl group allows for its potential attachment to a dendritic scaffold. Functional dendrimers are a significant area of research, with applications in catalysis, drug delivery, and materials science. researchgate.netnih.gov The incorporation of the benzotriazole moiety could introduce desirable properties, such as UV stability or metal-coordinating capabilities, into the dendrimer structure.

The crystal structure of this compound provides significant insight into its capacity for supramolecular assembly. X-ray diffraction studies have revealed that in the solid state, molecules of this compound are linked by intermolecular O—H···N hydrogen bonds, forming chains along the crystallographic b-axis. nih.govsoton.ac.uk This hydrogen bonding involves the hydroxyl group and a nitrogen atom of the triazole ring.

In addition to hydrogen bonding, the crystal structure is stabilized by aromatic π–π stacking interactions. These occur between the benzene (B151609) rings of adjacent molecules and between the triazole and benzene rings. nih.govsoton.ac.uk The interplay of these non-covalent interactions dictates the packing of the molecules in the crystal lattice and is a fundamental aspect of supramolecular chemistry. The ability of a molecule to form predictable, ordered structures through self-assembly is crucial for the design of functional materials with applications in areas such as electronics and optics. The observed self-assembly of this compound into one-dimensional chains suggests its potential use as a building block for more complex supramolecular architectures.

Crystallographic Data for this compound. nih.gov
ParameterValue
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight239.27 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Cell Dimensionsa = 11.0731 Å, b = 8.6571 Å, c = 25.3436 Å
Cell Volume2429.5 ų
Z8

Applications in Heterogeneous and Homogeneous Catalysis

Benzotriazole derivatives are widely recognized for their ability to act as ligands in metal-catalyzed reactions, owing to the coordinating capabilities of the nitrogen atoms in the triazole ring.

This compound possesses the necessary structural features to act as a bidentate N,O-ligand, coordinating to a metal center through a nitrogen atom of the benzotriazole ring and the oxygen atom of the hydroxyl group. The chirality of the carbon atom bearing the hydroxyl group also makes it a potential chiral ligand for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure compounds.

While specific catalytic applications of metal complexes derived from this compound are not extensively reported, research on analogous benzotriazole-based ligands highlights their effectiveness. For instance, palladium complexes with bidentate benzotriazole-based ligands have been shown to be active catalysts in Mizoroki-Heck reactions. redalyc.org Similarly, copper-catalyzed cross-coupling reactions, such as N-arylation and Suzuki-Miyuara coupling, have been successfully carried out using benzotriazol-1-ylmethanol as a ligand. researchgate.net These examples strongly suggest that this compound could form catalytically active complexes with transition metals like palladium and copper. The steric and electronic properties of the phenyl and benzotriazole groups would influence the activity and selectivity of such catalysts.

Examples of Catalytic Reactions Using Benzotriazole-Based Ligands
Reaction TypeMetal CatalystBenzotriazole Ligand TypeReference
Mizoroki-Heck ReactionPalladium(II)1,3-bis((1H-benzotriazol-1-yl)methyl)benzene redalyc.org
C-N and C-C CouplingCopper/PalladiumBenzotriazol-1-ylmethanol researchgate.net

The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst recovery and reuse. The hydroxyl group of this compound provides a convenient handle for its immobilization onto solid supports, such as silica (B1680970) or polymers. Once a metal complex of this ligand is formed, the entire catalytic system can be anchored to the support. This would transform a homogeneous catalyst into a heterogeneous one, combining the high selectivity of molecular catalysts with the practical advantages of solid catalysts. There is currently a lack of published research demonstrating the immobilization of this compound for this purpose, but it represents a logical and promising avenue for future investigation.

Utility in Analytical Chemistry (e.g., as a derivatizing agent or standard)

In analytical chemistry, derivatization is often employed to enhance the detectability or separability of analytes. The hydroxyl group of this compound could be reacted with a suitable chromophoric or fluorophoric agent to facilitate its detection by UV-Vis or fluorescence spectroscopy. Conversely, the benzotriazole moiety itself could be used to "tag" other molecules.

More significantly, in gas chromatography (GC), polar compounds often require derivatization to increase their volatility and improve their chromatographic behavior. While methods exist for the determination of benzotriazoles by GC, they sometimes involve derivatization techniques like acetylation. researchgate.net Given its well-defined structure and stability, this compound could potentially serve as an analytical standard for the quantification of related compounds in environmental or industrial samples. However, there is no specific mention in the literature of its use as a derivatizing agent or a certified reference standard.

Formation of Derivatives for Chromatographic Analysis

The chemical structure of this compound, possessing a hydroxyl (-OH) group, allows for straightforward derivatization to enhance its detectability and improve separation in various chromatographic techniques, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a common strategy in analytical chemistry to modify an analyte's physicochemical properties, such as volatility, thermal stability, and detector response.

For GC analysis, the volatility of this compound can be increased by converting the polar hydroxyl group into a less polar, more volatile ether or ester group. A common derivatization reaction is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it suitable for GC analysis.

In the context of HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte's structure, which significantly enhances its detection by UV-Vis or fluorescence detectors. This is particularly useful for trace analysis where high sensitivity is required. The hydroxyl group of this compound can be esterified with a reagent containing a chromophoric or fluorophoric moiety. For instance, reaction with a derivatizing agent like dansyl chloride in the presence of a base would yield a highly fluorescent derivative, allowing for sensitive detection.

Furthermore, given that this compound is a chiral compound, its enantiomers can be separated and quantified using chiral chromatography. This can be achieved either by using a chiral stationary phase (CSP) that can directly resolve the enantiomers or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral stationary phase. The enzymatic kinetic resolution of the related compound, (R,S)-1-phenylethanol, has been successfully analyzed using HPLC with a Chiralcel OB column, indicating that similar chiral separation methods could be applied to this compound and its derivatives. nih.gov

Use as a Reference Standard in Spectroscopic Studies

A well-characterized compound like this compound can serve as a valuable reference standard in various spectroscopic studies. Its distinct structural features, including the benzotriazole and phenyl rings, provide a unique spectroscopic fingerprint that can be used for calibration, identification, and structural elucidation of related compounds.

The crystal structure of this compound has been determined by X-ray crystallography, providing precise data on its molecular geometry. nih.govsoton.ac.uknih.gov In the solid state, the molecule exhibits specific intermolecular interactions, such as O-H···N hydrogen bonds that link the molecules into chains. nih.govsoton.ac.uknih.gov Aromatic π-π stacking interactions are also observed between the benzene rings and between the triazole and benzene rings. nih.govsoton.ac.uknih.gov This detailed structural information is invaluable for validating computational models and for understanding the solid-state behavior of this class of compounds.

The spectroscopic properties of this compound can be used as a benchmark for the characterization of newly synthesized benzotriazole derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the rings would be observed in the 1450-1600 cm⁻¹ region. The N=N stretching of the triazole ring would also give a characteristic signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π-π* electronic transitions within the benzotriazole and phenyl chromophores. The UV-Vis spectrum of benzotriazole itself shows electronic transitions that are useful for its identification and quantification. process-insights.com Theoretical studies on benzotriazole tautomers have been conducted to better understand their experimental UV absorption spectra. rsc.org

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for its identification and structural confirmation.

The availability of detailed crystallographic data for this compound provides a solid foundation for its use as a reference standard. nih.govsoton.ac.uknih.gov

Crystallographic Data for this compound nih.gov

ParameterValue
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight239.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.0731 (3)
b (Å)8.6571 (2)
c (Å)25.3436 (7)
Volume (ų)2429.5 (1)
Z8
Dihedral Angle (Benzotriazole/Phenyl)13.43 (4)°

Selected Intermolecular Interactions in the Crystal Structure of this compound nih.gov

Interaction TypeDescriptionCentroid-Centroid Distance (Å)
π-π StackingBenzene rings3.8133 (8)
π-π StackingTriazole and Benzene rings3.7810 (8)

Conclusion and Future Research Directions for 2 Benzotriazol 1 Yl 1 Phenylethanol

Summary of Key Findings and Contributions to the Field

The principal contribution to the scientific literature on 2-(Benzotriazol-1-yl)-1-phenylethanol has been the successful elucidation of its synthesis and solid-state structure. The compound is synthesized via the reduction of 2-(Benzotriazol-1-yl)-1-phenylethanone using sodium borohydride (B1222165) in ethanol (B145695). nih.gov This established protocol provides a reliable method for obtaining the target molecule.

Subsequent crystallographic analysis has been pivotal in defining the three-dimensional architecture of the molecule. nih.gov These studies have provided precise data on bond lengths, bond angles, and the spatial orientation of the benzotriazole (B28993) and phenyl rings. nih.gov This structural information is invaluable for computational modeling and for predicting the molecule's interactions and potential reactivity.

While specific biological or material properties of this compound have not been extensively reported, the broader class of benzotriazole derivatives is renowned for a wide array of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. gsconlinepress.comgsconlinepress.comresearchgate.net This general knowledge about related compounds provides a strong impetus for investigating the specific potential of this compound.

PropertyFindingReference
Synthesis Reduction of 2-(Benzotriazol-1-yl)-1-phenylethanone with sodium borohydride. nih.gov
Crystal Structure Detailed X-ray crystallographic data defining molecular geometry. nih.gov
General Class Activity Benzotriazole derivatives exhibit diverse pharmacological properties. gsconlinepress.comgsconlinepress.comresearchgate.net

Unresolved Challenges and Open Questions

Despite the foundational knowledge of its synthesis and structure, significant questions regarding this compound remain unanswered. A primary challenge is the absence of a comprehensive biological activity profile. While its parent class of compounds shows promise, the specific antimicrobial, antiviral, or anticancer efficacy of this particular molecule is yet to be determined.

Furthermore, its reactivity profile is largely unexplored. Understanding how the hydroxyl and benzotriazole functional groups participate in and influence various chemical transformations is crucial for its potential application as a synthetic intermediate. Key open questions include:

What is the full spectrum of biological activity of this compound?

How does its stereochemistry influence its biological interactions?

What are the optimal conditions for various chemical transformations of the hydroxyl and benzotriazole moieties?

Can the synthesis be optimized for higher yield, lower environmental impact, and cost-effectiveness?

Promising Avenues for Future Research on this compound

The existing knowledge base, combined with the unanswered questions, points toward several promising avenues for future research that could unlock the full potential of this compound.

Exploration of Novel Reactivity and Transformation Pathways

The presence of both a hydroxyl group and a benzotriazole moiety suggests a rich and varied reactivity. Future studies should focus on exploring transformations such as:

Oxidation and Reduction Reactions: Investigating the oxidation of the secondary alcohol to the corresponding ketone and the reduction of the benzotriazole ring could yield novel derivatives with potentially interesting properties. The oxidation of the benzene (B151609) ring to generate substituted 1,2,3-triazole derivatives is another potential avenue. sciencemadness.org

Substitution Reactions: The hydroxyl group can be a site for esterification and etherification, allowing for the introduction of a wide range of functional groups that could modulate the molecule's properties.

Catalytic Activity: Given that some benzotriazole derivatives have been shown to act as catalysts, investigating the potential of this compound and its derivatives to catalyze organic reactions is a worthwhile pursuit. acs.orgnih.gov

Development of Highly Efficient and Sustainable Synthetic Routes

While a synthetic route exists, there is always room for improvement. Future research could focus on developing more sustainable and efficient synthetic methods. This could involve:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps, and exploring catalytic methods to minimize waste and energy consumption. nih.gov

Flow Chemistry: The development of continuous-flow processes could offer advantages in terms of safety, scalability, and product consistency compared to batch processes.

Alternative Starting Materials: Exploring different starting materials and synthetic strategies could lead to more atom-economical and cost-effective production.

Discovery of New Applications in Materials Science and Catalysis

The unique structure of this compound suggests potential applications beyond the traditional realm of medicinal chemistry.

Materials Science: Benzotriazole derivatives are known for their use as corrosion inhibitors and UV stabilizers. atamanchemicals.com Research into the ability of this compound to form protective films on metal surfaces or to be incorporated into polymers to enhance their stability could open up new applications. The functionalization of benzotriazole-based polymers has been explored for applications in organic solar cells. acs.org

Catalysis: The nitrogen atoms in the benzotriazole ring can act as ligands for metal catalysts. Synthesizing coordination complexes with various metals and evaluating their catalytic activity in reactions such as cross-coupling or hydrogenation could be a fruitful area of research. Polymer-supported benzotriazoles have already been utilized as catalysts in the synthesis of tetrahydroquinolines. acs.org

Q & A

Q. What is the standard synthetic route for 2-(Benzotriazol-1-yl)-1-phenylethanol, and what factors influence reaction yield?

The compound is synthesized via sodium borohydride reduction of 2-(benzotriazol-1-yl)-1-phenylethanone in ethanol under reflux for 4 hours. Key steps include:

  • Stoichiometric use of sodium borohydride (2 equivalents relative to the ketone substrate).
  • Neutralization with dilute HCl post-reduction, followed by alkalinization with NaOH to precipitate the product.
  • Extraction with chloroform and crystallization from ethyl acetate, yielding 43% pure crystals suitable for X-ray analysis . Factors affecting yield include reagent purity, reaction time, solvent volume, and crystallization efficiency.

Q. Which analytical methods are critical for structural confirmation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the definitive method, as demonstrated by a study at 120 K with a data-to-parameter ratio of 12.9 and R factor of 0.045 . Complementary techniques like 1^1H NMR (for functional group analysis) and IR spectroscopy (for hydroxyl and benzotriazole moiety identification) are recommended for preliminary validation.

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Optimization involves:

  • Solvent selection: Ethyl acetate is preferred due to its moderate polarity and slow evaporation rate, promoting orderly crystal growth .
  • Cooling rate: Gradual cooling minimizes defects and enhances crystal lattice integrity.
  • Purity of crude product: Rigorous extraction (e.g., chloroform washes) and drying (anhydrous Na2_2SO4_4) reduce impurities that disrupt crystallization.

Q. What challenges arise in resolving hydrogen atom positions in the crystal structure of benzotriazole derivatives?

Hydrogen atoms in such compounds are often located via difference Fourier maps and refined isotropically due to their low electron density. Challenges include:

  • Overlapping electron densities in aromatic regions (e.g., benzotriazole and phenyl groups).
  • Thermal motion artifacts at higher temperatures; studies at 120 K mitigate this . Advanced methods like neutron diffraction or high-resolution SC-XRD with low-temperature data collection improve accuracy.

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Reproducibility hinges on:

  • Strict adherence to stoichiometry (e.g., 2:1 NaBH4_4:substitute molar ratio).
  • Monitoring reaction progress (e.g., TLC or in-situ spectroscopy) to avoid over-reduction or side reactions.
  • Standardizing workup protocols (e.g., pH control during neutralization and extraction solvent ratios) . Contradictory yields may stem from variations in starting material purity or crystallization efficiency.

Q. What methodological precautions are necessary during the neutralization and extraction steps?

  • Exothermic reactions : Add HCl/NaOH slowly with cooling to prevent thermal degradation.
  • Phase separation : Use saturated NaCl to improve chloroform-water partitioning.
  • Safety : Follow first-aid protocols for accidental exposure, including skin/eye rinsing and medical consultation for inhalation or ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.